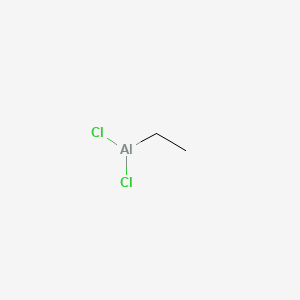

Ethylaluminum dichloride

CAS No.: 563-43-9

Cat. No.: VC1710254

Molecular Formula: C2H5AlCl2

Molecular Weight: 126.95 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 563-43-9 |

|---|---|

| Molecular Formula | C2H5AlCl2 |

| Molecular Weight | 126.95 g/mol |

| IUPAC Name | dichloro(ethyl)alumane |

| Standard InChI | InChI=1S/C2H5.Al.2ClH/c1-2;;;/h1H2,2H3;;2*1H/q;+2;;/p-2 |

| Standard InChI Key | UAIZDWNSWGTKFZ-UHFFFAOYSA-L |

| SMILES | CC[Al](Cl)Cl |

| Canonical SMILES | CC[Al](Cl)Cl |

| Boiling Point | 381 °F at 760 mm Hg (USCG, 1999) 194 °C (Extrapolated) |

| Colorform | Clear, yellow liquid |

| Melting Point | 90 °F (USCG, 1999) 31 °C |

Introduction

Physical and Chemical Properties

Ethylaluminum dichloride is an organoaluminum compound with the molecular formula C₂H₅AlCl₂ and a molecular weight of 126.95 g/mol . At temperatures below 32°C, it exists as a solid, but transitions to a liquid state above this temperature . The compound exhibits distinctive physical characteristics that make it valuable for various applications while necessitating careful handling.

Basic Physical Properties

Ethylaluminum dichloride possesses several notable physical attributes that define its behavior under various conditions:

The compound's relatively high melting point compared to similar organoaluminum compounds results from its molecular structure and intermolecular forces, while its moderate vapor pressure suggests significant volatility at elevated temperatures .

Chemical Reactivity

Ethylaluminum dichloride demonstrates exceptional chemical reactivity as a strong Lewis acid . The compound's reactivity profile is characterized by:

-

Violent reaction with water, producing hydrogen chloride gas and flammable ethane

-

Spontaneous ignition upon exposure to air (pyrophoric property)

-

Strong Lewis acidity that facilitates numerous catalytic applications

-

Ability to act as a proton scavenger, reacting with HX to give ethane and AlCl₂X

These reactive properties make ethylaluminum dichloride particularly valuable in organic synthesis but also necessitate rigorous safety protocols during handling and storage .

Synthesis Methods

The production of ethylaluminum dichloride can be achieved through several synthetic routes, each with specific advantages and limitations depending on the intended application and scale of production.

Laboratory Synthesis

For laboratory-scale preparation, ethylaluminum dichloride is typically synthesized through the reaction of aluminum chloride with triethylaluminum. This process requires:

-

Maintenance of an inert atmosphere (typically nitrogen or argon)

-

Temperature control between 125-150°C

-

Reaction time of approximately 1-2 hours

The general reaction can be represented as:

AlCl₃ + Al(C₂H₅)₃ → 3 C₂H₅AlCl₂

This method produces high-purity ethylaluminum dichloride suitable for research applications and specialized catalytic processes .

Industrial Production

On an industrial scale, ethylaluminum dichloride is often produced through the direct reaction of ethyl chloride with aluminum powder in the presence of a catalyst. This method proves more economical for large-scale production and typically involves:

-

Carefully controlled reactor conditions

-

Purification through distillation processes

-

Immediate packaging under inert atmosphere to prevent degradation

The resulting product typically contains aluminum content of ≥20.5 wt% with a Cl/Al molar ratio between 1.99-2.03, indicating high purity suitable for industrial applications .

Applications in Chemical Reactions

Ethylaluminum dichloride serves as a versatile reagent in numerous chemical transformations, with its strong Lewis acidity and specific reactivity profile making it particularly valuable across multiple reaction types.

Catalyst in Polymerization

One of the most significant applications of ethylaluminum dichloride is its role as a crucial precursor for generating highly active Ziegler-Natta catalysts. These catalysts facilitate the polymerization of olefins, leading to the production of commercially important polymers:

-

Polyethylene production with controlled molecular weight distribution

-

Polypropylene synthesis with specific tacticity control

Research indicates that ethylaluminum dichloride catalysts demonstrate particularly high activity in the polymerization of isobutylene, with kinetic studies revealing distinctive mechanistic pathways compared to other aluminum-based catalysts .

Friedel-Crafts Acylation

Ethylaluminum dichloride has demonstrated exceptional efficacy as a catalyst for Friedel-Crafts acylation reactions, particularly with alkenes . Unlike traditional Lewis acids like aluminum chloride, ethylaluminum dichloride often provides:

-

Higher selectivity in acylation reactions

-

Milder reaction conditions

-

Compatibility with sensitive functional groups

A notable study by Snider demonstrated the effective use of ethylaluminum dichloride for the acylation of alkenes, establishing a valuable synthetic methodology for preparing various ketones . This research has been cited extensively and has led to further developments in the field of organoaluminum-catalyzed transformations.

Other Synthetic Applications

Beyond polymerization and acylation reactions, ethylaluminum dichloride facilitates numerous other synthetic transformations:

-

Diels-Alder reactions of α,β-unsaturated esters

-

Pinacol reduction rearrangements

-

Schmidt rearrangement of diketoazides in indolizidine synthesis

These diverse applications underscore the compound's versatility in synthetic organic chemistry and continue to drive research into new methodologies leveraging its unique reactivity profile.

Industrial Applications

The commercial significance of ethylaluminum dichloride extends across multiple industries, where its catalytic properties and specific reactivity make it an essential chemical component.

Polymer Production

In the polymer industry, ethylaluminum dichloride serves as a critical catalyst component for:

-

Production of high-density and linear low-density polyethylene

-

Synthesis of isotactic polypropylene with controlled stereochemistry

The compound's ability to generate highly active Ziegler-Natta catalysts has revolutionized industrial polyolefin production, enabling the manufacture of polymers with precisely controlled structures and properties.

Fine Chemical Synthesis

Within the fine chemicals sector, ethylaluminum dichloride facilitates the synthesis of:

-

Pharmaceutical intermediates requiring specific acylation steps

-

Agrochemical precursors with controlled functionalization

Its catalytic activity often provides advantages in terms of yield, selectivity, and reaction conditions compared to traditional Lewis acids, making it valuable for high-value chemical production.

Material Science Applications

Research in material science explores ethylaluminum dichloride's interactions with various materials, including:

-

Surface modification of inorganic substrates

-

Development of novel composite materials

-

Preparation of specialized catalyst supports with enhanced properties

These applications continue to expand as researchers discover new ways to leverage the compound's unique reactivity profile.

Health Effects

Exposure to ethylaluminum dichloride can result in various adverse health effects, necessitating comprehensive understanding and preventive measures.

Acute Health Effects

The compound can cause immediate health impacts following exposure:

-

Eye contact: Severe irritation and burns with possible permanent damage

-

Skin contact: Chemical burns, irritation, and potential sensitization

-

Inhalation: Respiratory tract irritation, coughing, and potential pulmonary edema

-

Ingestion: Severe damage to digestive tract and potential systemic toxicity

These acute effects underscore the importance of proper exposure prevention and immediate response to accidental contact.

Chronic Health Effects

Long-term or repeated exposure may lead to:

-

Dermatitis from repeated skin contact

-

Respiratory conditions including bronchitis with cough, phlegm, and shortness of breath

-

Potential sensitization effects with increasing severity upon repeated exposure

While limited research exists on carcinogenicity or reproductive toxicity, the compound's corrosive nature and reactivity warrant precautionary approaches to long-term exposure management .

Exposure Limits and Monitoring

Occupational exposure guidelines have been established to protect workers:

Workplace monitoring through air sampling and regular medical surveillance represents best practice for facilities utilizing this compound.

Comparison with Similar Compounds

Ethylaluminum dichloride shares chemical relationships with other organoaluminum compounds but possesses distinctive characteristics that influence its applications and handling requirements.

Related Organoaluminum Compounds

Several structurally similar compounds share functional relationships with ethylaluminum dichloride:

| Compound | Formula | Key Differences from Ethylaluminum Dichloride |

|---|---|---|

| Diethylaluminum chloride | (C₂H₅)₂AlCl | Lower Lewis acidity; increased solubility in nonpolar solvents |

| Triethylaluminum | (C₂H₅)₃Al | Higher reactivity with oxygen; no chlorine atoms; stronger reducing properties |

| Ethylaluminum sesquichloride | (C₂H₅)₂Al₂Cl₃ | Complex structure; intermediate Lewis acidity; different catalytic selectivity |

| Trimethylaluminum | (CH₃)₃Al | Smaller alkyl groups; higher volatility; different steric properties |

| Methylaluminum dichloride | CH₃AlCl₂ | Similar reactivity but different steric profile due to methyl vs. ethyl group |

These structural variations result in different reactivity patterns that influence catalyst performance and synthetic applications .

Practical Selection Considerations

When selecting between ethylaluminum dichloride and related compounds, several factors influence the decision:

-

Desired Lewis acidity for specific catalytic applications

-

Solubility requirements in reaction media

-

Steric considerations for catalytic selectivity

-

Handling preferences based on stability profiles

For instance, in polymerization catalysis, the choice between ethylaluminum dichloride and diethylaluminum chloride significantly impacts polymer microstructure and molecular weight distribution .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume